molecular formula C24H18O6 B2938345 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 637749-68-9

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B2938345
CAS No.: 637749-68-9
M. Wt: 402.402
InChI Key: YFIYVJDDDYDMGN-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the 3,4-dimethoxyphenyl group and the benzoate ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate
  • 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl propionate

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate may exhibit unique properties such as enhanced stability, specific biological activities, or improved solubility. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-27-20-11-8-16(12-22(20)28-2)19-14-29-21-13-17(9-10-18(21)23(19)25)30-24(26)15-6-4-3-5-7-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIYVJDDDYDMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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